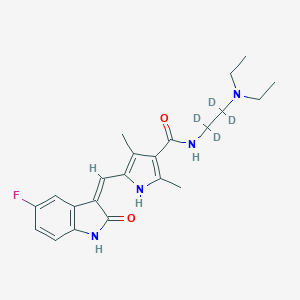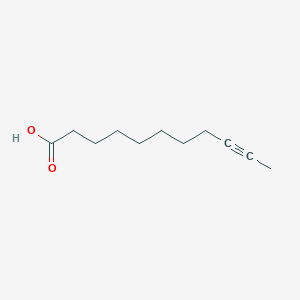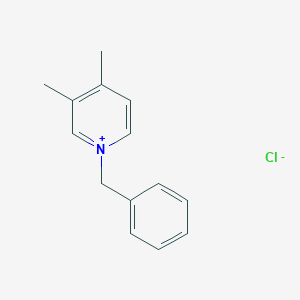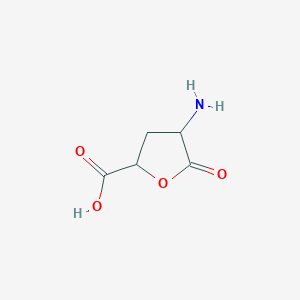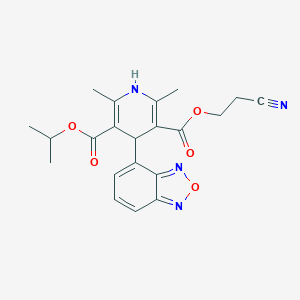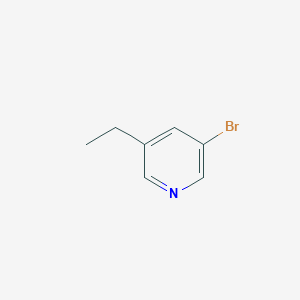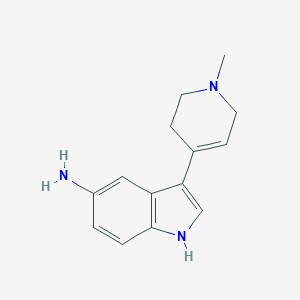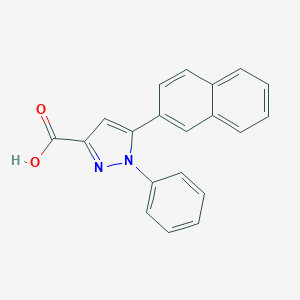![molecular formula C20H22N6O6 B126868 Furo[2,3d]pyrimidine antifolate CAS No. 156595-85-6](/img/structure/B126868.png)
Furo[2,3d]pyrimidine antifolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These compounds contain glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Furo[2,3d]pyrimidine antifolate is an experimental compound with potential therapeutic applications, particularly in the field of cancer treatment due to its antifolate properties .
准备方法
The synthesis of furo[2,3d]pyrimidine antifolate involves several steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel in acetic acid . This precursor undergoes further methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride
化学反应分析
Furo[2,3d]pyrimidine antifolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
Furo[2,3d]pyrimidine antifolate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of heterocyclic compounds.
Biology: It serves as a tool for investigating the role of folate metabolism in cellular processes.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of furo[2,3d]pyrimidine antifolate involves the inhibition of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division . By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and induces cell death, particularly in rapidly dividing cancer cells .
相似化合物的比较
Furo[2,3d]pyrimidine antifolate can be compared with other antifolate compounds such as methotrexate, raltitrexed, pralatrexate, and pemetrexed . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to its specific furo[2,3d]pyrimidine scaffold, which may confer distinct biological activities and therapeutic potential .
Similar compounds include:
Methotrexate: A widely used antifolate for cancer treatment.
Raltitrexed: An antifolate used for the treatment of colorectal cancer.
Pralatrexate: An antifolate used for the treatment of peripheral T-cell lymphoma.
Pemetrexed: An antifolate used for the treatment of non-small cell lung cancer and mesothelioma.
属性
CAS 编号 |
156595-85-6 |
|---|---|
分子式 |
C20H22N6O6 |
分子量 |
442.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N6O6/c1-26(8-11-9-32-18-15(11)16(21)24-20(22)25-18)12-4-2-10(3-5-12)17(29)23-13(19(30)31)6-7-14(27)28/h2-5,9,13H,6-8H2,1H3,(H,23,29)(H,27,28)(H,30,31)(H4,21,22,24,25)/t13-/m0/s1 |
InChI 键 |
WXINNGCGSCFUCR-ZDUSSCGKSA-N |
SMILES |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
手性 SMILES |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Key on ui other cas no. |
156595-85-6 |
同义词 |
DPMMABG N-(4-(N-((2,4-diamino-furo(2,3-d)pyrimidin-5-yl)methyl)methylamino)benzoyl)glutamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


